2'-Hydroxyacetophenone

Description

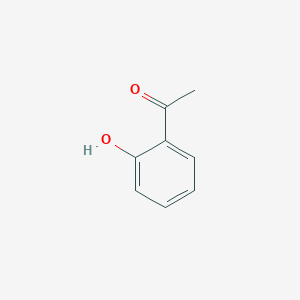

2'-Hydroxyacetophenone (CAS RN: 118-93-4) is an aromatic ketone with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol. Its structure consists of an acetophenone backbone with a hydroxyl group (-OH) at the ortho position (C2) relative to the ketone moiety (Figure 1). This compound exhibits a boiling point of 1.13 g/cm³ and is characterized by the SMILES string C(C)(=O)C1=C(O)C=CC=C1 and InChIKey JECYUBVRTQDVAT-UHFFFAOYSA-N . It is a versatile intermediate in organic synthesis, particularly in the production of chalcones, flavones, and antimicrobial agents, and has been identified in natural sources like Carissa lanceolata roots .

Propriétés

IUPAC Name |

1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECYUBVRTQDVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040285 | |

| Record name | 2-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

213.00 °C. @ 717.00 mm Hg | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00748 [mmHg] | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-93-4 | |

| Record name | 2′-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E533Z76W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

4 - 6 °C | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Applications De Recherche Scientifique

Pharmaceutical Applications

2'-Hydroxyacetophenone is primarily recognized for its role in the synthesis of pharmaceutical compounds. It serves as a precursor in the production of anticoagulants, particularly warfarin derivatives. The synthesis process involves the reaction of 2-HAP with various reagents to yield compounds with significant therapeutic effects.

Case Study: Warfarin Synthesis

In a notable patent (US5696274A), researchers describe a method for synthesizing warfarin and its salts from 2-HAP. The process is characterized as cost-effective and minimizes contamination risks during production. The yields of warfarin sodium obtained from 2-HAP ranged from 33% to 52%, demonstrating the compound's utility in pharmaceutical manufacturing .

Cosmetic Applications

This compound has been evaluated for its safety and efficacy in cosmetic formulations. It is often included for its potential antioxidant properties and as a skin conditioning agent.

Safety Assessments

A comprehensive safety assessment indicated that 2-HAP could cause severe eye irritation but was generally well-tolerated in dermal applications at lower concentrations. Clinical studies showed no significant adverse effects when used in cosmetic products, although caution is advised due to its irritant potential .

Material Science Applications

In materials science, 2-HAP is utilized for synthesizing various polymers and resins. Its chemical structure allows it to participate in reactions that produce materials with desirable mechanical properties.

Research Insights

Recent studies have explored the potential of 2-HAP derivatives in creating functional materials. For instance, derivatives of 2-HAP have been synthesized to enhance thermal stability and mechanical strength in polymer matrices .

Safety and Toxicology Studies

Understanding the safety profile of 2-HAP is crucial for its application across industries. Several toxicological studies have been conducted to assess its genotoxicity, reproductive toxicity, and potential irritancy.

Key Findings

- Genotoxicity : Studies indicate that 2-HAP does not present a significant risk for genotoxic effects, as evidenced by negative results in Ames tests .

- Repeated Dose Toxicity : The no-observed-adverse-effect-level (NOAEL) for repeated dose toxicity was determined to be 45 mg/kg/day, suggesting a favorable safety margin for exposure in various applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Anticoagulants (e.g., warfarin) | Effective synthesis with yields of 33%-52% |

| Cosmetics | Skin conditioning, antioxidant | Severe eye irritant; generally safe at low doses |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

| Toxicology Studies | Genotoxicity & irritancy assessments | NOAEL of 45 mg/kg/day; no significant genotoxicity |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Isomers: 2'- vs. 4'-Hydroxyacetophenone

The positional isomerism of the hydroxyl group significantly impacts physicochemical and biological properties (Table 1).

- Reactivity Differences: The ortho-hydroxyl group in this compound facilitates intramolecular hydrogen bonding with the ketone, enhancing electrophilicity and reactivity in condensations. In contrast, the para-isomer’s hydroxyl group participates in resonance, reducing its electrophilic character .

- Biological Effects: this compound exhibits potent antibacterial activity against Staphylococcus aureus and Escherichia coli, while 4'-hydroxyacetophenone derivatives show selective cytotoxicity against multidrug-resistant cancer cell lines .

Methoxy-Substituted Analogues: 2'-Methoxyacetophenone

- Retention Time: Co-elutes with 4'-methoxyacetophenone in GC-MS, complicating analytical differentiation .

- Synthetic Applications: Methoxy groups in the ortho position reduce steric hindrance compared to hydroxyl groups, enabling higher yields in chromone synthesis (e.g., 81–93% for methoxy-substituted derivatives vs. 54% for unsubstituted this compound) .

Halogenated Derivatives

- Brominated Derivatives: 2-Bromo-4’-hydroxyacetophenone serves as a precursor for thioether-linked bioactive compounds, with reported carbonic anhydrase inhibitory activity .

- Chlorinated Derivatives: Substitution at the para position (e.g., 2-chloro-4’-hydroxyacetophenone) enhances enantioselective reduction efficiency in chiral alcohol synthesis .

Ethoxy-Substituted Derivatives

4'-Ethoxy-2'-hydroxyacetophenone (CAS 37470-42-1) acts as a nucleophilic aromatic substitution reagent, leveraging the ethoxy group’s electron-donating effects to stabilize intermediates in heterocycle synthesis .

Key Research Findings

Catalytic Reactivity: this compound exhibits 20–30% higher conversion than acetophenone in Claisen-Schmidt reactions due to its hydroxyl group’s activating effects .

Anticancer Potential: Both 2'- and 4'-hydroxyacetophenone derivatives inhibit tumor cell respiration, but para-substituted analogues demonstrate enhanced activity against multidrug-resistant cancer variants .

Méthodes De Préparation

Mechanistic Insights and Catalytic Innovations

AlCl₃ acts as a Lewis acid to polarize the acyl-oxygen bond, facilitating electrophilic attack at the ortho position. Recent advancements substitute traditional AlCl₃ with ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) to enhance regioselectivity. Source reports that ionic liquids reduce side reactions, improving the ortho/para ratio to 4.2:1 while operating at milder temperatures (110–130°C).

Table 1: Comparative Analysis of Fries Rearrangement Conditions

| Catalyst | Temperature (°C) | Ortho/Para Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| AlCl₃ | 120–160 | 3.55:1 | 68–72 | |

| Ionic Liquid | 110–130 | 4.2:1 | 75–78 | |

| ZnCl₂ | 140–150 | 2.8:1 | 65–67 |

Halogenation of 2-Hydroxypropiophenone Derivatives

Bromination of diketones offers a direct route to 2′-hydroxyacetophenone. Source describes the reaction of 3,4-dihydroxyacetophenone (DHA) with bromine in acetic acid under reflux, yielding 2-bromo-2′-hydroxyacetophenone at 60% yield . Subsequent dehydrohalogenation using NaOH/EtOH affords the target compound.

Solvent and Stoichiometric Optimization

Key variables include bromine stoichiometry (1:1 molar ratio with DHA) and acetic acid as both solvent and proton donor. Excess bromine leads to di-substitution, reducing yield. Recrystallization from hexane-chloroform (1:1) enhances purity to >95%.

Aldehyde-Ketone Condensation: Green Chemistry Perspectives

Source outlines a novel one-pot synthesis using benzaldehyde, paraformaldehyde, and tert-butyl alcohol in acetonitrile with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. This method achieves 82% yield at 120°C over 24 hours, bypassing traditional Friedel-Crafts limitations.

Reaction Pathway and Catalytic Role of TBAI

The mechanism involves in situ formation of a formaldehyde-derived enolate, which undergoes nucleophilic addition to benzaldehyde. TBAI facilitates the transfer of the enolate intermediate across phase boundaries, accelerating the reaction.

Biocatalytic Synthesis: Enzymatic Oxidation of Styrene Oxide

Emerging biocatalytic methods exploit engineered epoxide hydrolases (EH) and alcohol dehydrogenases (ADH) for stereoselective synthesis. Source demonstrates the conversion of racemic styrene oxide to 2′-hydroxyacetophenone via (1R)-phenylethane-1,2-diol. Co-expression of potato EH and ADH in E. coli enables a 56% conversion efficiency without exogenous cofactors.

Table 2: Biocatalytic vs. Chemical Synthesis Metrics

| Parameter | Biocatalytic Route | Chemical Route (Fries) |

|---|---|---|

| Yield (%) | 56 | 68–78 |

| Temperature (°C) | 25–37 | 110–160 |

| Regioselectivity | >99% ortho | 3.55:1 ortho/para |

| Environmental Impact | Low (aqueous) | High (solvent waste) |

Industrial-Scale Production and Challenges

While the Fries rearrangement dominates industrial production, its reliance on corrosive Lewis acids (e.g., AlCl₃) generates significant waste. Patent CN104529726A proposes a closed-loop system where AlCl₃ is recovered and reused, reducing costs by 30% . Conversely, biocatalytic methods, though eco-friendly, face scalability hurdles due to enzyme stability and substrate inhibition.

Q & A

Q. What are the established methods for synthesizing and purifying 2'-hydroxyacetophenone in laboratory settings?

- Methodological Answer: Synthesis typically involves Friedel-Crafts acylation of phenol derivatives using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) . Purification often employs recrystallization from ethanol or column chromatography for higher yields. For example, sulfuric acid-catalyzed acetylation followed by neutralization with sodium hydroxide is a common protocol . Purity verification via GC (≥95% area%) and IR spectroscopy (confirming hydroxyl and carbonyl groups) is critical .

Q. How can researchers analytically characterize this compound to confirm structural integrity and purity?

- Methodological Answer: Key techniques include:

- GC-MS : Quantify purity and detect volatile impurities (≥95% assay) .

- IR Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .

- HPLC : For non-volatile impurities, using C18 columns with UV detection at 254 nm.

- LogP Determination : Octanol-water partitioning (logP ~1.56–2.9) via shake-flask or HPLC methods to assess hydrophobicity .

Q. What strategies address solubility limitations of this compound in aqueous systems?

- Methodological Answer: With low water solubility (0.2 g/L), co-solvents (e.g., DMSO, ethanol) or surfactants (e.g., Tween-80) are used to enhance dissolution . Adjusting pH to deprotonate the hydroxyl group (pKa ~10) can improve solubility in basic buffers. LogP data (1.56–2.9) guide solvent selection for partitioning experiments .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer: Store at 2–30°C in amber glassware to prevent photodegradation. Thermal stability studies via differential scanning calorimetry (DSC) show decomposition above 214°C . For long-term storage, inert atmospheres (N₂) reduce oxidation. Monitor degradation via periodic HPLC analysis.

Advanced Research Questions

Q. What is the role of this compound in forming metal complexes, and how are these complexes characterized?

- Methodological Answer: The compound acts as a bidentate ligand, coordinating through the hydroxyl oxygen and ketone group. For example, Schiff base complexes with Cu(II) are synthesized by condensing this compound with hydrazides . Characterization involves:

- UV-Vis Spectroscopy : d-d transitions (e.g., Cu(II) complexes show λmax ~600 nm).

- ESI-MS : Confirm molecular ion peaks.

- X-ray Crystallography : Resolve coordination geometry.

Q. How do conflicting logP values for this compound across studies impact experimental design?

- Methodological Answer: Variations in reported logP (1.56–2.9) arise from measurement methods (shake-flask vs. HPLC) and pH conditions . Researchers should:

- Standardize pH (e.g., pH 7.4 for physiological studies).

- Validate partitioning behavior using multiple solvents (e.g., octanol, chloroform).

- Use computational tools (e.g., ChemAxon) to predict logP under specific conditions.

Q. What photochemical properties of this compound are relevant to its stability and applications?

- Methodological Answer: Ultraviolet (UV) excitation at 1200–1500 nm generates radical cations, studied via femtosecond transient absorption spectroscopy . Photodegradation pathways can be mapped using LC-MS to identify byproducts. Protective strategies include UV-filter additives or encapsulation in cyclodextrins.

Q. How can researchers differentiate naturally occurring this compound from synthetic analogs?

Q. What mechanistic insights explain the antioxidant activity of this compound?

- Methodological Answer: The phenolic hydroxyl group scavenges free radicals (e.g., DPPH, ABTS assays), with EC₅₀ values compared to Trolox standards . Electron paramagnetic resonance (EPR) spectroscopy detects radical intermediates. Structure-activity studies (e.g., methylating the hydroxyl group) validate its role in redox activity.

Q. How can regioselective synthesis of halogenated derivatives (e.g., 5-chloro-2'-hydroxyacetophenone) be optimized?

- Methodological Answer:

Electrophilic chlorination (Cl₂, FeCl₃) targets the para position relative to the hydroxyl group. Reaction monitoring via TLC and GC-MS ensures regioselectivity . Solvent polarity (e.g., nitrobenzene vs. acetic acid) and temperature (0–25°C) are critical for yield optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.